molecular formula C19H22Cl2O6 B11708171 Diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B11708171
M. Wt: 417.3 g/mol
InChI Key: WJPDDGQMYQUGSP-UHFFFAOYSA-N
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Description

Diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with dichlorophenyl, hydroxy, methyl, and ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multiple steps, including the formation of the cyclohexane ring and subsequent functionalization. One common method involves the use of diethyl malonate as a starting material, which undergoes alkylation and cyclization reactions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22Cl2O6

Molecular Weight

417.3 g/mol

IUPAC Name

diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C19H22Cl2O6/c1-4-26-17(23)15-13(22)9-19(3,25)16(18(24)27-5-2)14(15)10-6-7-11(20)12(21)8-10/h6-8,14-16,25H,4-5,9H2,1-3H3

InChI Key

WJPDDGQMYQUGSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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